molecular formula C18H15ClF3N3O2 B11018212 1-[4-chloro-3-(trifluoromethyl)phenyl]-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide

1-[4-chloro-3-(trifluoromethyl)phenyl]-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11018212
M. Wt: 397.8 g/mol
InChI Key: IFVUICRFMBHXKZ-UHFFFAOYSA-N
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Description

This compound is a mouthful, but let’s break it down It consists of several functional groups, each contributing to its properties

  • Structure: : The compound has a pyrrolidine ring (a five-membered ring containing nitrogen) with a carboxamide group attached. The phenyl ring bears a chlorine atom and a trifluoromethyl group. Additionally, there’s a methyl-substituted pyridine ring.

  • Purpose: : Researchers have explored this compound due to its potential biological activities, which we’ll discuss further.

Preparation Methods

Synthetic Routes::

    Isocyanate Approach:

Reaction Conditions::
  • The reaction typically occurs under anhydrous conditions .
  • Solvents like dichloromethane or toluene are commonly used.
Industrial Production::
  • While I don’t have specific industrial production details, the synthetic route can be scaled up for large-scale production.

Chemical Reactions Analysis

Reactions::

    Substitution: The chlorine atom can undergo substitution reactions.

    Oxidation/Reduction: The trifluoromethyl group may participate in redox processes.

Common Reagents::

    Base: Used for deprotonation or nucleophilic reactions.

    Acid: For protonation or electrophilic reactions.

    Metal Catalysts: Facilitate transformations.

Major Products::

    The target compound itself: .

  • Byproducts may include regioisomers or side products.

Scientific Research Applications

    Medicinal Chemistry: Investigated for potential drug candidates.

    Biological Studies: Examined for interactions with proteins, enzymes, or receptors.

    Materials Science: May find applications in organic electronics or sensors.

Mechanism of Action

    Targets: It likely interacts with specific cellular proteins or enzymes.

    Pathways: Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

    Unique Features: Highlight its distinct properties compared to related compounds.

    Similar Compounds: Explore other pyrrolidine-based molecules.

Properties

Molecular Formula

C18H15ClF3N3O2

Molecular Weight

397.8 g/mol

IUPAC Name

1-[4-chloro-3-(trifluoromethyl)phenyl]-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C18H15ClF3N3O2/c1-10-3-2-6-23-16(10)24-17(27)11-7-15(26)25(9-11)12-4-5-14(19)13(8-12)18(20,21)22/h2-6,8,11H,7,9H2,1H3,(H,23,24,27)

InChI Key

IFVUICRFMBHXKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2CC(=O)N(C2)C3=CC(=C(C=C3)Cl)C(F)(F)F

Origin of Product

United States

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